sodium;4-fluoro-2-(trifluoromethyl)benzoate
Description
sodium;4-fluoro-2-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzoic acid moiety, with a sodium ion forming a 1:1 salt. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Properties
CAS No. |
1708942-22-6 |
|---|---|
Molecular Formula |
C8H3F4NaO2 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
sodium;4-fluoro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H4F4O2.Na/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12;/h1-3H,(H,13,14);/q;+1/p-1 |
InChI Key |
UQHAOCICHBMJHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-fluoro-2-(trifluoromethyl)-, sodium salt (1:1) typically involves the introduction of fluorine and trifluoromethyl groups onto the benzoic acid framework. One common method is the direct fluorination of benzoic acid derivatives using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the synthesis of intermediate compounds followed by their conversion to the final product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
sodium;4-fluoro-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
sodium;4-fluoro-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-fluoro-2-(trifluoromethyl)-, sodium salt (1:1) involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in various effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
Uniqueness
sodium;4-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzoic acid framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
